molecular formula C18H19N3OS B4398065 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No.: B4398065
M. Wt: 325.4 g/mol
InChI Key: UJGNFDZZVXGAMC-UHFFFAOYSA-N
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Description

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Nitrobenzimidazole, halobenzimidazole

Mechanism of Action

The mechanism of action of 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12-8-9-15-16(10-12)21-18(20-15)23-11-17(22)19-13(2)14-6-4-3-5-7-14/h3-10,13H,11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGNFDZZVXGAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
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2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
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2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
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2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
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2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
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2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

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